Methyl 4-bromo-5-hydroxy-2-nitrobenzoate
Description
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate is a substituted benzoate ester characterized by a bromo (-Br) group at position 4, a hydroxy (-OH) group at position 5, and a nitro (-NO₂) group at position 2 of the aromatic ring, with a methyl ester (-COOCH₃) at the carboxyl position.
The synthesis of such derivatives typically involves sequential substitution reactions. For instance, bromination and nitration steps are critical for introducing halogens and nitro groups, while esterification (e.g., using Na₂S₂O₅ in DMF as a catalyst ) stabilizes the carboxyl group. The compound’s crystallinity and structural confirmation may rely on tools like SHELXL and ORTEP-III , which are standard in X-ray crystallography.
Properties
IUPAC Name |
methyl 4-bromo-5-hydroxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPPIOLXIBBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The hydroxyl and bromine groups also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate becomes evident when compared to analogs (Table 1). Key differences in substituents, molecular weight, and physicochemical properties highlight its distinct behavior in reactions and applications.
Table 1: Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity
- Bromo vs. Methoxy/Benzyloxy : The bromo group in the target compound enables nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas methoxy or benzyloxy groups in analogs (e.g., CAS 164161-49-3) favor electrophilic substitution due to their electron-donating nature .
- Nitro Group : All listed compounds share a nitro group at position 2, which stabilizes negative charges in intermediates and directs further substitution reactions.
- Hydroxy vs. In contrast, the carboxylic acid (CAS 31839-20-0) exhibits higher water solubility but lower stability in acidic conditions .
Physicochemical Properties
- Solubility : Methyl esters (e.g., CAS 2327-45-9) are generally less polar than carboxylic acids, favoring solubility in organic solvents like DCM or ethyl acetate .

- Thermal Stability: Nitro groups elevate melting points compared to non-nitrated analogs. For example, methyl esters with nitro substituents (e.g., CAS 1441173-02-9) decompose at higher temperatures (~200°C) .
Biological Activity
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate is a compound of significant interest in the fields of medicinal chemistry and biology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group, a bromo substituent, and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its reactivity and biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
- Receptor Binding : It has the potential to bind to specific receptors, triggering signaling cascades that lead to physiological responses.
- Redox Reactions : The compound can participate in oxidation-reduction reactions, which may affect its interaction with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities. Studies have shown that derivatives of nitroaromatic compounds exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it could reduce tumor cell proliferation in specific cancer cell lines. For example, it was effective against epidermoid-nasopharyngeal and colon cancer cell lines, showing promising results in inhibiting tumor growth .
Case Study: In Vivo Effects
In an animal model study, mice treated with this compound exhibited reduced tumor growth without significant adverse effects on body weight or general health. This suggests a favorable therapeutic index for potential anticancer applications .
Data Summary
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are being explored for their potential use as pharmacophores in drug development due to their biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

